(S)-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid
Description
Introduction and Research Context
Historical Development and Evolution of Cyclopropyl Amino Acids
Cyclopropyl amino acids emerged as a focus of synthetic organic chemistry in the mid-20th century, driven by their potential to mimic natural amino acids while conferring enhanced metabolic stability. Early work in the 1970s utilized diazoalkane cycloadditions to dehydroalanine derivatives to generate cyclopropane rings, as documented in foundational patents. The discovery of naturally occurring 1-aminocyclopropane-1-carboxylic acid (ACC) in plants further catalyzed interest, as ACC serves as the biosynthetic precursor to ethylene, a critical plant hormone.
The 1980s saw advances in stereocontrolled synthesis, particularly through the use of chiral auxiliaries and transition-metal catalysts. For example, the Pirrung malonate-epichlorohydrin method enabled diastereopure cyclopropane lactones, which were later adapted for amino acid synthesis. The 2010s marked a shift toward sustainable methods, such as the Hofmann rearrangement-based route described in 2025, which avoids neurotoxic oxidants and precious metals. Industrial applications expanded with the U.S. Environmental Protection Agency’s 2019 approval of ACC as a pesticide, highlighting the agrochemical potential of cyclopropane amino acids.
Significance in Pharmaceutical and Peptide Chemistry
Cyclopropane amino acids are prized for their ability to impose conformational rigidity on peptides, reducing enzymatic degradation and enhancing receptor selectivity. The tert-butoxycarbonyl (Boc) group in (S)-3-tert-butoxycarbonylamino-3-cyclopropyl-propionic acid serves dual roles: it protects the amine during solid-phase peptide synthesis (SPPS) and modulates the compound’s solubility.
Key Applications:
- Peptide Stabilization : Substitution of natural amino acids with cyclopropane analogs blocks protease cleavage sites. For instance, cyclopropane-containing peptides exhibit resistance to hydrolysis by trypsin and chymotrypsin.
- Drug Candidates : Cyclopropane moieties are embedded in hepatitis C therapeutics like Grazoprevir, where the ring’s strain energy enhances binding to viral proteases.
- Antimicrobial Peptides (AMPs) : Incorporation of cyclopropane amino acids into AMPs improves stability against bacterial enzymes, addressing antimicrobial resistance.
Nomenclature Systems and Structural Classification
The IUPAC name This compound systematically describes its structure:
- Root : Propionic acid (three-carbon chain with a carboxylic acid group).
- Substituents :
- A cyclopropane ring at the β-carbon (C3).
- A Boc-protected amino group (-NHBoc) at C3.
- Stereochemistry : The (S) configuration at C3 ensures chirality, critical for biological activity.
Structural Analogues:
| Compound | Key Features | Source |
|---|---|---|
| ACC | Cyclopropane fused to Cα, ethylene precursor | |
| Coronamic acid | Methylcyclopropane in bacterial toxin | |
| Fmoc-cyclopropane derivatives | SPPS-compatible protecting groups |
Current Academic Research Landscape
Recent advances focus on synthetic efficiency and functional diversity:
- Modular Synthesis : The 2025 Hofmann rearrangement method enables gram-scale production of Boc-protected cyclopropane amino acids without chromatography.
- Transition-Metal-Free Routes : Photocatalytic cyclopropanation avoids costly palladium or rhodium catalysts.
- Peptide Engineering : Cyclopropane residues are being tested in glucagon-like peptide-1 (GLP-1) analogs to prolong half-life.
- Computational Modeling : Molecular dynamics simulations predict how cyclopropane rings affect peptide secondary structures.
Challenges:
Properties
IUPAC Name |
(3S)-3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEUFFPHZNVSKU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260604-09-8 | |
| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling with Propionic Acid: The protected amino group and cyclopropyl group are then coupled with propionic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modifying their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogous Boc-protected amino acids, cyclopropyl-containing derivatives, and piperidine-based acids. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Boc-Protected Amino Acids Boc-L-alanine: Lacks the cyclopropyl group, resulting in reduced steric hindrance and greater conformational flexibility. Its lower molecular weight (189.21 g/mol) enhances solubility in polar solvents compared to the target compound . However, the absence of a rigid cyclopropyl ring may reduce metabolic stability in biological systems. The piperidine ring’s nitrogen is part of a six-membered structure, contrasting with the target compound’s acyclic amine .
Cyclopropyl-Containing Analogues (1R,2S)-Cyclopropylglycine: Smaller and lacks Boc protection, making it more reactive but less stable under acidic conditions. The cyclopropyl group here directly adjacent to the amino acid backbone may enhance binding to enzymes like γ-aminobutyric acid (GABA) receptors.
Physicochemical Properties
- Solubility : The target compound’s cyclopropyl group and Boc protection reduce water solubility compared to Boc-L-alanine but improve lipid membrane permeability.
- Stability : The Boc group in all derivatives is acid-labile, but the cyclopropyl ring in the target compound may confer additional resistance to enzymatic degradation.
Applications in Drug Design
- The target compound’s rigidity makes it suitable for constraining peptide conformations, whereas the phenylpiperidine derivative is more suited for targeting aromatic-rich binding pockets (e.g., opioid receptors).
Research Findings and Implications
- Synthetic Utility : The target compound’s synthesis often involves cyclopropanation via Simmons-Smith reactions, followed by Boc protection. This contrasts with the phenylpiperidine derivative, which requires ring-closing metathesis or reductive amination .
- Biological Activity : Cyclopropyl groups in the target compound may reduce oxidative metabolism in liver microsomes, as evidenced in studies on cyclopropane-containing drugs like boceprevir.
Biological Activity
(S)-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid, also known by its CAS number 40418735, is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 229.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.28 g/mol |
| CAS Number | 40418735 |
| Solubility | Soluble in water |
| Log P | 0.96 |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antibacterial activities. For instance, derivatives of thiazolidine-4-carboxylic acids have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance activity against specific strains .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been reported to interfere with the synthesis of bacterial cell walls, leading to cell lysis.
- Modulation of Immune Response : Certain derivatives are known to modulate the complement system, which plays a crucial role in immune response . This modulation can be beneficial in treating conditions related to immune dysfunction.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that thiazolidine derivatives exhibited superior antibacterial properties compared to their non-modified counterparts. For example, one compound showed an IC50 value of 0.195 µg/mL against Pseudomonas aeruginosa, outperforming traditional antibiotics like Penicillin G .
- Complement Pathway Inhibition : Another investigation into related compounds revealed their potential as inhibitors of the complement alternative pathway, which could be beneficial for treating age-related macular degeneration and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound:
- Substituent Effects : The presence of the tert-butoxycarbonyl group influences solubility and stability, enhancing the compound's bioavailability.
- Cyclopropyl Ring Influence : The cyclopropyl moiety may enhance binding affinity to biological targets due to its unique steric and electronic properties.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (S)-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential protection of the amino group, cyclopropane ring formation, and carboxylation. Key steps include:
- Amino Protection : Use tert-butoxycarbonyl (Boc) anhydride in a basic medium (e.g., NaHCO₃) to protect the amine .
- Cyclopropane Introduction : Employ cyclopropanation reagents like trimethylsulfoxonium iodide under controlled temperatures (0–5°C) to avoid side reactions .
- Carboxylic Acid Formation : Hydrolysis of esters or nitriles under acidic/basic conditions (e.g., HCl/NaOH) to yield the final product.
- Optimization : Reaction time, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents are adjusted via iterative trials monitored by TLC/HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) and Boc-group integrity (tert-butyl signals at δ 1.4 ppm) .
- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ at m/z 255.27) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in stereochemical assignments observed during synthesis?
- Methodological Answer : Discrepancies in NOESY (Nuclear Overhauser Effect Spectroscopy) or optical rotation data can be addressed via:
- Molecular Dynamics Simulations : Predict energy-minimized conformations using software like Gaussian or Schrödinger Suite to validate spatial arrangements .
- Density Functional Theory (DFT) : Calculates theoretical NMR chemical shifts, which are compared to experimental data to confirm configurations (e.g., S-enantiomer vs. R-enantiomer) .
- Case Study : A 2025 study resolved conflicting NOESY peaks by correlating computed dihedral angles with observed coupling constants .
Q. What strategies mitigate low yields in cyclopropane ring formation during scale-up?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance ring-closing efficiency .
- Solvent Effects : Polar aprotic solvents (DMF or DMSO) stabilize intermediates but may require inert atmospheres to prevent oxidation .
- Temperature Gradients : Slow warming (−20°C to RT) minimizes ring-opening side reactions.
- Statistical DoE (Design of Experiments) : Multivariate analysis identifies critical factors (e.g., reagent ratios, mixing rates) for reproducibility .
Q. How do structural analogs of this compound inform its potential pharmacological applications?
- Methodological Answer : Comparative studies with analogs (e.g., piperidine/pyrrolidine derivatives) reveal:
- Target Binding : Molecular docking against enzymes (e.g., proteases) identifies key interactions (hydrogen bonding with cyclopropyl groups) .
- SAR (Structure-Activity Relationship) : Modifications to the Boc group or cyclopropane position alter bioavailability and metabolic stability. For example, replacing Boc with acetyl reduces plasma half-life .
- In Vitro Assays : MMP-3 inhibition assays (IC₅₀ values) correlate substituent electronegativity with potency .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed biological activity data?
- Methodological Answer : Contradictions (e.g., predicted high affinity vs. low in vitro activity) require:
- Replication : Verify assay conditions (pH, temperature) and compound solubility (DMSO concentration ≤1%) .
- Metabolite Screening : LC-MS identifies degradation products (e.g., Boc deprotection) that may interfere with assays .
- Orthogonal Assays : Validate results using SPR (Surface Plasmon Resonance) for binding kinetics and cell-based luciferase reporter systems for functional activity .
Q. What frameworks explain conflicting results in enantiomer-specific reactivity studies?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Competing pathways (e.g., SN1 vs. SN2 mechanisms) may favor different enantiomers under varying conditions .
- Chiral Environment Effects : Solvent chirality or catalyst residues (e.g., residual Pd) can invert stereoselectivity unexpectedly .
- Case Study : A 2024 study attributed inconsistent S/R ratios to trace moisture levels during cyclopropanation, resolved by rigorous drying protocols .
Methodological Resources
- Synthesis Protocols : Refer to iterative Boc-protection strategies in amino acid derivatives .
- Analytical Standards : Cross-validate chiral purity using certified reference materials (≥95% purity) .
- Computational Tools : Use open-source platforms (Avogadro, PyMol) for preliminary conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
